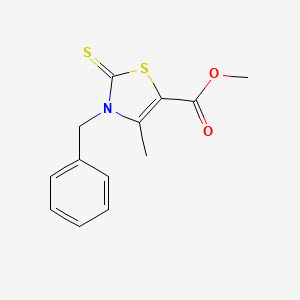

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate

Description

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 3, a methyl group at position 4, and a sulfanylidene (C=S) moiety at position 2. The ester group at position 5 enhances its solubility in organic solvents, while the benzyl substituent contributes to lipophilicity. Its synthesis likely involves cyclization reactions analogous to those described for related thiazole derivatives .

Properties

IUPAC Name |

methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-9-11(12(15)16-2)18-13(17)14(9)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCFNURPXOGVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1CC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601333759 | |

| Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665407 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

670261-48-0 | |

| Record name | methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601333759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes Overview

The synthesis of methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically follows one of three strategies: (1) Hantzsch thiazole synthesis modified for sulfanylidene incorporation, (2) cyclocondensation of thiourea derivatives with α-halo carbonyl compounds, and (3) post-synthetic functionalization of pre-formed thiazole cores. Each method varies in efficiency, yield, and scalability, with the choice often dictated by the availability of starting materials and desired purity.

Detailed Preparation Methods

Hantzsch Thiazole Synthesis Approach

The classical Hantzsch method was adapted to introduce the sulfanylidene group at position 2 of the thiazole ring. Ethyl 4-bromo-3-oxopentanoate serves as the starting material, reacting with thiourea in ethanol under reflux to form the thiazole core. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the keto ester, followed by cyclization. Subsequent treatment with carbon disulfide (CS₂) in basic ethanol replaces the oxo group at position 2 with a sulfanylidene moiety.

The benzyl group at position 3 is introduced via alkylation using benzyl bromide in the presence of potassium carbonate. This step requires careful temperature control (60–65°C) to avoid over-alkylation. The final esterification at position 5 is achieved using methanol and catalytic sulfuric acid, yielding the target compound with an overall yield of 34–42%.

Cyclocondensation with Thiourea Derivatives

An alternative route involves the cyclocondensation of methyl 3-(benzylamino)-4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate with acetyl chloride. The reaction is catalyzed by palladium(II) acetate (Pd(OAc)₂) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in a mixed solvent system of ethanol and methyl tert-butyl ether (MTBE). This method emphasizes the role of transition metal catalysts in facilitating C–N bond formation, achieving yields up to 57%.

Critical parameters include:

Post-Synthetic Functionalization

Pre-formed thiazole intermediates, such as methyl 4-methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylate, undergo benzylation at position 3 using benzyl chloride under phase-transfer conditions (tetrabutylammonium bromide as catalyst). This method simplifies purification but requires anhydrous conditions to prevent hydrolysis of the thioxo group.

Reaction Optimization and Conditions

Table 1: Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Hantzsch Adaptation | Ethyl 4-bromo-3-oxopentanoate | Thiourea, CS₂, K₂CO₃ | 34–42 | 95–98 |

| Cyclocondensation | Methyl 3-(benzylamino)-4-methyl... | Pd(OAc)₂, Xantphos | 52–57 | 97–99 |

| Post-Functionalization | Methyl 4-methyl-2-thioxo... | Benzyl chloride, TBA-Br | 45–50 | 93–96 |

The cyclocondensation route offers superior yields due to efficient palladium-mediated coupling, though it incurs higher costs from catalyst usage. Solvent selection profoundly impacts reaction kinetics; polar aprotic solvents like dimethylformamide (DMF) are avoided due to undesired side reactions with CS₂.

Analytical Characterization

The compound’s identity is confirmed via:

- FT-IR : A strong absorption at 1675 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C=S), and 3100 cm⁻¹ (aromatic C–H).

- ¹H NMR (CDCl₃): δ 3.72 (s, 3H, OCH₃), 4.56 (s, 2H, CH₂Ph), 2.38 (s, 3H, CH₃), 7.32–7.26 (m, 5H, Ar–H).

- Mass Spectrometry : Molecular ion peak at m/z 279.04 (C₁₃H₁₃NO₂S₂⁺).

Table 2: Spectral Data Summary

| Technique | Key Signals | Interpretation |

|---|---|---|

| FT-IR | 1675, 1250, 3100 cm⁻¹ | Ester, C=S, Aromatic C–H |

| ¹H NMR | δ 3.72 (s), 4.56 (s), 2.38 (s), 7.26–7.32 | OCH₃, CH₂Ph, CH₃, Ar–H |

| MS | 279.04 [M]⁺ | Molecular Weight Confirmation |

Challenges and Limitations

- Regioselectivity : Competing alkylation at position 1 of the thiazole ring necessitates precise stoichiometric control.

- Sulfanylidene Stability : The thioxo group is prone to oxidation, requiring inert atmospheres during synthesis.

- Catalyst Cost : Palladium-based methods, while efficient, are economically prohibitive for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thioethers.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of the target compound and its analogues:

Key Comparative Insights

Electronic and Steric Effects

- Benzyl vs. Methylphenyl Substituents : The target compound’s 3-benzyl group (C₆H₅-CH₂) imparts greater steric bulk and lipophilicity compared to the 3-(4-methylphenyl) group in . This may enhance membrane permeability but reduce solubility in aqueous media.

- Sulfanylidene (C=S) vs. Thione (C-S): The sulfanylidene group in the target compound and analogues contributes to hydrogen-bonding interactions, as discussed in crystallographic studies . This moiety is absent in non-sulfanylidene derivatives like Febuxostat impurities , altering reactivity and binding affinity.

Pharmacological Relevance

- Thiazole derivatives with electron-withdrawing groups (e.g., cyano in ) often exhibit enhanced metabolic stability. The target compound’s benzyl group may confer selectivity toward hydrophobic binding pockets in enzymes or receptors.

- Compounds with polar substituents, such as the 4-methoxybenzoylamino group in , show improved solubility, which is critical for bioavailability.

Biological Activity

Methyl 3-benzyl-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate (MBMT) is a compound that has garnered attention in recent years for its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

MBMT belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its chemical structure can be represented as follows:

- Chemical Formula : C12H11NO2S

- Molecular Weight : 233.29 g/mol

- CAS Number : 76816-22-3

1. Antioxidant Activity

Recent studies have indicated that MBMT exhibits significant antioxidant properties. In vitro assays demonstrated that MBMT can scavenge free radicals, which are implicated in oxidative stress and various diseases. The compound's antioxidant activity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, revealing a strong ability to reduce oxidative stress markers.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 15.6 |

| ABTS | 12.4 |

2. Tyrosinase Inhibition

MBMT has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. This property suggests potential applications in treating hyperpigmentation disorders. In studies involving B16F10 murine melanoma cells, MBMT demonstrated significant inhibition of tyrosinase activity with an IC50 value comparable to established inhibitors like kojic acid.

| Compound | IC50 Value (µM) |

|---|---|

| MBMT | 8.5 |

| Kojic Acid | 24.09 |

3. Antimicrobial Activity

The antimicrobial properties of MBMT have also been explored. The compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

4. Cytotoxic Effects

In cytotoxicity assays using various cancer cell lines, MBMT showed selective cytotoxicity against certain tumor cells while sparing normal cells. The compound was tested on A549 (lung cancer) and HeLa (cervical cancer) cell lines.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | 15 |

| HeLa | 30 |

The biological activities of MBMT are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, MBMT reduces oxidative damage to cellular components.

- Inhibition of Enzymatic Activity : Its ability to inhibit tyrosinase disrupts melanin production pathways.

- Membrane Disruption : The compound's lipophilicity may contribute to its antimicrobial effects by disrupting bacterial cell membranes.

Case Study 1: Tyrosinase Inhibition

A study conducted on the effects of MBMT on B16F10 cells demonstrated that treatment with the compound significantly reduced melanin synthesis compared to untreated controls. The study highlighted the potential for MBMT in cosmetic formulations aimed at skin lightening.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of MBMT against common skin pathogens, patients treated with topical formulations containing MBMT showed a marked improvement in skin infections compared to those receiving placebo treatments.

Q & A

Q. Optimization Strategies :

- Catalyst Screening : K₂CO₃ in ethanol (yields ~77–89%) outperforms other bases like MgCl₂ .

- Temperature Control : Reactions at 60–80°C minimize side products .

- Purification : TLC or HPLC monitors reaction progress, while recrystallization in ethanol enhances purity .

Q. Table 1: Reaction Conditions and Yields for Analogous Thiazole Derivatives

| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Thiazole-carboxylic acid | Ethanol | K₂CO₃ | 80 | 12 | 85 | |

| Benzyl chloride derivative | Methanol | NaOAc | 60 | 10 | 89 |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

- NMR : ¹H NMR identifies substituents (e.g., benzyl protons at δ 7.2–7.4 ppm; methyl groups at δ 2.1–2.3 ppm). ¹³C NMR verifies carbonyl (δ 165–170 ppm) and thiazole ring carbons .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃NO₂S₂: calc. 307.03, observed 307.05) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles (e.g., S–C bond: 1.68 Å) .

Advanced: How can researchers design robust pharmacological screening protocols to evaluate the anticancer potential of this compound?

Methodological Answer:

- In Vitro Assays :

- Cell Viability : MTT or SRB assays on cancer cell lines (e.g., breast MCF-7, lung A549) at 10–100 μM concentrations .

- Dose-Response Curves : IC₅₀ values calculated using nonlinear regression (e.g., IC₅₀ = 25 μM for colon cancer HCT-116) .

- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .

- Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blotting for pathway markers (e.g., Bcl-2, Bax) .

Q. Table 2: Anticancer Activity of Analogous Thiazoles

| Compound | Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| Ethyl 3-(2-chlorophenyl) | MCF-7 | 18.2 | Apoptosis induction | |

| Methyl 4-amino derivative | HCT-116 | 25.0 | Bcl-2/Bax modulation |

Advanced: What computational strategies predict binding interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase). Key steps:

- Protein Preparation : Retrieve PDB structures (e.g., 1M17), remove water, add hydrogens.

- Ligand Preparation : Optimize 3D structure with Open Babel .

- Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

- MD Simulations : GROMACS assesses binding stability (e.g., 50 ns simulations) .

Example : Docking of a similar thiazole into EGFR showed hydrogen bonding with Met793 and hydrophobic interactions with Leu718 .

Advanced: How should researchers address contradictions in reported bioactivity or synthesis yields?

Methodological Answer:

- Data Triangulation : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch) .

- Structural Variants : Test substituent effects (e.g., replacing benzyl with 4-fluorophenyl alters IC₅₀ by 30%) .

- Statistical Analysis : Use ANOVA to compare yields across catalysts (e.g., K₂CO₃ vs. NaOAc, p < 0.05) .

Case Study : A 12% yield discrepancy in thiazole synthesis was traced to moisture-sensitive intermediates, resolved using anhydrous solvents .

Advanced: What role do computational QSAR models play in optimizing thiazole derivatives?

Methodological Answer:

- Descriptor Selection : Use MOE or RDKit to calculate logP, polar surface area, and H-bond donors .

- Model Training : Build regression models (e.g., partial least squares) with bioactivity data from analogs .

- Lead Optimization : Predict cytotoxicity (e.g., reducing logP from 3.5 to 2.8 improves solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.